2'-Deoxy-5-iodouridine 3',5'-diacetate
CAS No.: 1956-30-5
Cat. No.: VC3719068
Molecular Formula: C13H15IN2O7
Molecular Weight: 438.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1956-30-5 |
---|---|
Molecular Formula | C13H15IN2O7 |
Molecular Weight | 438.17 g/mol |
IUPAC Name | [3-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C13H15IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20) |
Standard InChI Key | LVDYIZDWXVFTQG-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)OC(=O)C |
SMILES | CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
2'-Deoxy-5-iodouridine 3',5'-diacetate (CAS 1956-30-5) is a modified nucleoside derivative of uridine characterized by three key structural modifications: (1) the absence of a hydroxyl group at the 2' position of the ribose sugar (deoxyribose), (2) the presence of an iodine atom at the 5-position of the uracil base, and (3) acetate groups at both the 3' and 5' positions of the deoxyribose sugar . This unique combination of structural features contributes to its chemical behavior and biological activity.
Physical and Chemical Properties
The compound has a molecular formula of C13H15IN2O7 and presents as a crystalline solid at room temperature . The acetyl groups at the 3' and 5' positions serve as protecting groups, enhancing the compound's stability and significantly improving its solubility in organic solvents compared to the unprotected nucleoside . These acetyl groups can undergo hydrolysis under certain conditions, leading to the release of acetic acid and the corresponding deprotected nucleoside.
Spectroscopic Characteristics
Spectroscopic analysis reveals that 2'-Deoxy-5-iodouridine 3',5'-diacetate shows distinctive absorption patterns in ultraviolet spectroscopy, which can be utilized for its identification and quantification in analytical procedures. The compound's UV absorption maximum (λmax) falls within the range typical for iodinated pyrimidine nucleosides, which is particularly useful for detection methods based on UV absorbance .
Synthesis and Preparation
Synthetic Routes
2'-Deoxy-5-iodouridine 3',5'-diacetate is typically synthesized through acetylation of 2'-deoxy-5-iodouridine, which introduces acetyl groups at the 3' and 5' hydroxyl positions of the deoxyribose sugar. The acetylation process generally employs acetic anhydride in the presence of a suitable catalyst under controlled conditions . The preparation of the precursor, 2'-deoxy-5-iodouridine, involves iodination of 2'-deoxyuridine at the 5-position using iodinating agents such as iodine monochloride or N-iodosuccinimide.
Purification Techniques
Following synthesis, purification of 2'-Deoxy-5-iodouridine 3',5'-diacetate typically involves chromatographic techniques. Ion exchange chromatography, particularly using DEAE Sephadex columns with gradient elution, has proven effective for separating the target compound from reaction byproducts . The purified product can be isolated through precipitation methods, commonly using acetone as the precipitating solvent.
Biochemical Applications and Mechanisms
Role in Nucleic Acid Synthesis
2'-Deoxy-5-iodouridine 3',5'-diacetate serves as a valuable building block in nucleic acid synthesis and modifications. The acetyl protecting groups at the 3' and 5' positions provide selective reactivity during oligonucleotide synthesis while maintaining the stability of the iodinated base . These properties make it particularly useful in the development of modified nucleic acids for research and therapeutic applications.
Antiviral Mechanism of Action
The deacetylated form of this compound (2'-deoxy-5-iodouridine) exhibits significant antiviral activity, particularly against herpes simplex virus and other DNA viruses. Its mechanism of action involves substitution for thymidine in viral DNA, disrupting viral replication. The compound is metabolized intracellularly to its active nucleotide form, which inhibits viral DNA polymerase and thymidylate synthase, thereby preventing viral DNA synthesis . The acetylated form (our compound of interest) acts as a prodrug, allowing for improved cellular uptake and subsequent intracellular deacetylation to release the active compound.
Pharmacokinetics and Metabolism
Cellular Uptake and Distribution
The diacetate groups in 2'-Deoxy-5-iodouridine 3',5'-diacetate enhance its lipophilicity, potentially facilitating cellular uptake through passive diffusion across cell membranes. Once inside the cell, intracellular esterases cleave the acetyl groups, releasing the parent nucleoside 2'-deoxy-5-iodouridine .
Metabolic Pathways
After deacetylation, 2'-deoxy-5-iodouridine undergoes phosphorylation by cellular kinases to form mono-, di-, and triphosphate derivatives. The primary metabolite observed in systemic circulation is 5-iodouracil, resulting from the cleavage of the glycosidic bond . This metabolic pathway is similar to that observed for other halogenated nucleoside analogs used in antiviral and anticancer therapies.
Comparative Metabolism Data
Table 1: Comparative Metabolism Profile of 2'-Deoxy-5-iodouridine and Related Compounds
Compound | Primary Metabolites | Metabolizing Enzymes | Half-life |
---|---|---|---|
2'-Deoxy-5-iodouridine | 5-Iodouracil | Nucleoside phosphorylase | Variable by tissue type |
5-Iodo-2'-deoxyuridine (IdUrd) | 5-Iodouracil, IdUMP, IdUDP, IdUTP | Thymidine kinase, Thymidylate kinase | Relatively short |
3'-Azido-2',3'-dideoxy-5-iodouridine | AzIdUMP, AzIdUDP, AzIdUTP | Cytosolic thymidine kinase | Extended compared to IdUrd |
Note: This table is compiled based on data from studies of related compounds and their metabolic pathways .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with ultraviolet absorbance detection has been established as an effective method for the determination of 2'-deoxy-5-iodouridine and its metabolites in biological samples . A typical procedure involves extraction from serum using ethyl acetate partition at pH 6.7, followed by back-extraction in alkalinized water and injection into a reversed-phase column. Detection is commonly performed at 290 nm, with a potassium phosphate buffer-acetonitrile (95:5, v/v) mobile phase at a flow rate of 1.5 ml/min .
Spectroscopic Methods
Ultraviolet spectroscopy provides a reliable means of detection and quantification, taking advantage of the characteristic absorption profile of the iodinated uracil moiety. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 31P-NMR for phosphorylated derivatives, offers detailed structural information and can be used to verify the identity and purity of synthesized compounds .
Assay Performance Metrics
The established HPLC-UV method for detecting 2'-deoxy-5-iodouridine demonstrates linearity in the 100-2000 ng/ml range, making it suitable for monitoring therapeutic levels in clinical settings . The method's specificity is enhanced by the inclusion of an internal standard (5-iodouridine) and the distinctive UV absorption characteristics of iodinated nucleosides.
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